molecular formula C28H30N2O5 B10850004 (1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide

(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide

Cat. No.: B10850004
M. Wt: 474.5 g/mol
InChI Key: YYNRSCGPLWDLNI-SXYWCRSPSA-N
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Preparation Methods

The synthesis of KNT-63 involves the preparation of oxabicyclo[2.2.2]octane derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KNT-63 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KNT-63 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

KNT-63 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the structure-activity relationship of κ-opioid receptor agonists.

    Biology: It is used to investigate the role of κ-opioid receptors in various biological processes, including pain regulation, mood, and behavior.

    Medicine: It is being explored as a potential analgesic drug with fewer side effects compared to traditional opioids.

Mechanism of Action

KNT-63 exerts its effects by selectively binding to κ-opioid receptors, which are part of the G-protein-coupled receptor family. Upon binding, KNT-63 activates these receptors, leading to a series of intracellular signaling events that result in analgesic effects. The primary molecular targets are the κ-opioid receptors, and the pathways involved include G-protein signaling and β-arrestin pathways .

Comparison with Similar Compounds

KNT-63 is similar to other κ-opioid receptor agonists such as TRK-820, KNT-62, and NS-22. KNT-63 is unique due to its oxabicyclo[2.2.2]octane core structure, which provides enhanced selectivity and potency for κ-opioid receptors . Other similar compounds include:

KNT-63’s unique structure and selectivity make it a promising candidate for further research and development in the field of pain management and other therapeutic applications .

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide

InChI

InChI=1S/C28H30N2O5/c31-19-9-8-17-14-20-28-11-10-27(33,23(35-28)24(32)29-18-4-2-1-3-5-18)25-26(28,21(17)22(19)34-25)12-13-30(20)15-16-6-7-16/h1-5,8-9,16,20,23,25,31,33H,6-7,10-15H2,(H,29,32)/t20-,23-,25-,26+,27-,28-/m1/s1

InChI Key

YYNRSCGPLWDLNI-SXYWCRSPSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O[C@@H]6C(=O)NC8=CC=CC=C8)O

Canonical SMILES

C1CC1CN2CCC34C5C6(CCC3(C2CC7=C4C(=C(C=C7)O)O5)OC6C(=O)NC8=CC=CC=C8)O

Origin of Product

United States

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